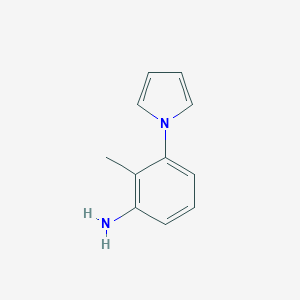

![molecular formula C9H8N2O2 B145387 Methyl Imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-07-3](/img/structure/B145387.png)

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Overview

Description

Methyl Imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a carboxylate group at the 8-position.

Mechanism of Action

Target of Action

Methyl Imidazo[1,2-a]pyridine-8-carboxylate has been found to have excellent potential for chelation with transition metal ions . These ions, such as Zn^2+, Co^2+, and Cu^2+, are the primary targets of this compound . The role of these ions is significant in various biological processes, and their interaction with the compound can lead to changes in these processes.

Mode of Action

The compound interacts with its targets through a process known as chelation . In this process, the compound forms a complex with the metal ions. For instance, Methyl carboxylate (probe 1) turns on fluorescence upon coordination with Zn^2+, while sodium carboxylate (probe 2) turns off its fluorescence upon coordination with Co^2+ or Cu^2+ ions present in an aqueous acetonitrile medium . The change in metal ion specific binding is due to the involvement of the carboxylate anion in complex formation with Co^2+ or Cu^2+ ions .

Biochemical Pathways

The compound’s ability to chelate with transition metal ions suggests that it may influence pathways involving these ions

Pharmacokinetics

The carboxylate group in the compound suggests that it may have good solubility in water , which could potentially impact its bioavailability

Result of Action

The result of the compound’s action is primarily observed in its ability to detect and bind to transition metal ions . This ability is utilized for the detection of heavy metal ions present in drinking water and groundwater . Additionally, the compound has been used for the detection of intracellular contamination of Zn^2+, Co^2+, or Cu^2+ ions in onion epidermal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment can affect the compound’s ability to chelate with its target ions Additionally, the pH and temperature of the environment may also influence the compound’s stability and efficacy

Biochemical Analysis

Biochemical Properties

Methyl Imidazo[1,2-a]pyridine-8-carboxylate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Related studies suggest that similar compounds can contribute to the elevation of reactive oxygen species (ROS), leading to the establishment of cellular senescence .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is stable when stored in dry conditions at 2-8°C .

Dosage Effects in Animal Models

Related compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) at varying doses .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .

Transport and Distribution

It is known that this compound is soluble in water, suggesting it could be transported and distributed within cells and tissues .

Subcellular Localization

Given its solubility in water , it could potentially localize to various compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Imidazo[1,2-a]pyridine-8-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization . Another approach involves the use of metal-free conditions to achieve the desired product through eco-friendly methods .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize environmental impact. Methods such as metal-free direct synthesis and tandem reactions are preferred for their efficiency and reduced ecological footprint .

Chemical Reactions Analysis

Types of Reactions: Methyl Imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl Imidazo[1,2-a]pyridine-8-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Acts as a fluorescent probe for detecting metal ions such as zinc, cobalt, and copper.

Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.

Industry: Utilized in the development of materials with specific electronic properties.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.

Imidazo[1,2-a]pyridine-5-carboxylate: Used in the synthesis of pharmaceuticals.

Imidazo[1,2-a]pyridine-2-carboxylate: Investigated for its potential as an anti-inflammatory agent.

Uniqueness: Methyl Imidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which enhances its ability to act as a fluorescent probe and its potential therapeutic applications. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds .

Properties

IUPAC Name |

methyl imidazo[1,2-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLRMEAGEVCFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568168 | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133427-07-3 | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)